Cyclopropyl 3,4-dichlorophenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

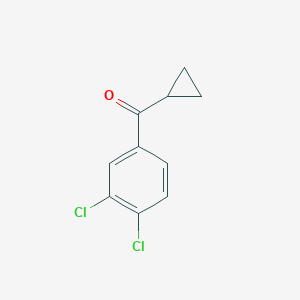

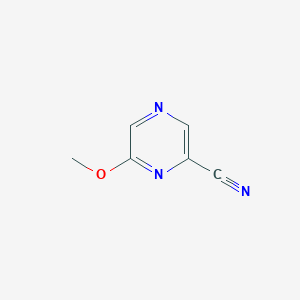

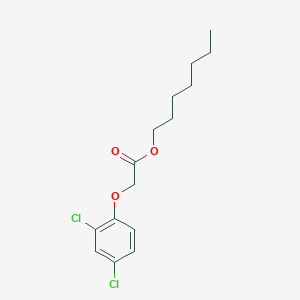

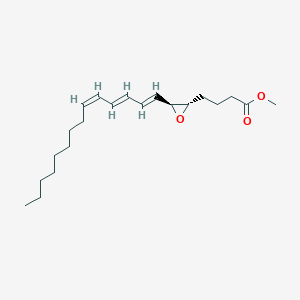

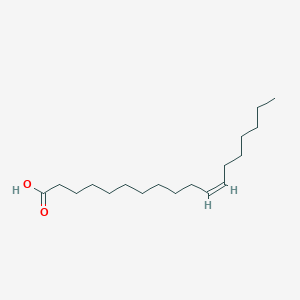

Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the IUPAC name cyclopropyl (3,4-dichlorophenyl)methanone . It has a molecular weight of 215.08 and appears as a light yellow oil .

Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,4-dichlorophenyl ketone is represented by the linear formula C10H8Cl2O . The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 .Scientific Research Applications

Cycloaddition Reactions

Cyclopropyl 3,4-dichlorophenyl ketone can be used in cycloaddition reactions . Cycloaddition reactions of cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products . They can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .

Asymmetric Synthesis

This compound can be used in the asymmetric synthesis of cyclic frameworks . This is a method that allows for the creation of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals .

Building Blocks for Natural Products

Cyclopropyl 3,4-dichlorophenyl ketone can serve as building blocks for natural products . Natural products are often complex molecules, and the ability to use cyclopropane derivatives as building blocks can simplify their synthesis .

Strained Ring-Induced Cycloadditions

The compound can be used in strained ring-induced cycloadditions . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .

Production of Small to Middle All-Carbon Ring Structures

Cyclopropyl 3,4-dichlorophenyl ketone can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures .

Gold-Catalyzed Stereoselective Cycloaddition

This compound can be used in gold-catalyzed stereoselective cycloaddition . This is a reliable and divergent strategy, enabling readily accessible precursors to be intercepted by in situ generated gold-furyl 1,4-dipoles, delivering previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .

Safety and Hazards

Mechanism of Action

Target of Action

Cyclopropyl ketones are known to be valuable building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Cyclopropyl ketones have been reported to participate in (4 + 4) cycloadditions , a type of chemical reaction where two molecules combine to form a larger molecule with the loss of a small molecule such as water. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may interact with its targets through similar mechanisms.

Biochemical Pathways

Cyclopropyl ketones are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-used reaction in organic chemistry for the formation of carbon-carbon bonds. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may affect similar biochemical pathways.

Result of Action

Given its potential involvement in (4 + 4) cycloadditions , it may contribute to the formation of larger, more complex molecules in the cell.

properties

IUPAC Name |

cyclopropyl-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVARTRUFLNVCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600136 |

Source

|

| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136906-33-7 |

Source

|

| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)